N-(4-Bromophenyl)-1-piperidinepentanamide

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Aryl Halide Reactivity

N-(4-Bromophenyl)-1-piperidinepentanamide (CAS 874449-94-2) is a synthetic aryl-piperidine-pentanamide building block with the molecular formula C₁₆H₂₃BrN₂O and a molecular weight of 339.27 g/mol. The compound features a 4-bromophenyl moiety linked via a pentanamide chain to a piperidine ring, as confirmed by its IUPAC name N-(4-bromophenyl)-5-piperidin-1-ylpentanamide.

Molecular Formula C16H23BrN2O
Molecular Weight 339.27 g/mol
CAS No. 874449-94-2
Cat. No. B12066386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-1-piperidinepentanamide
CAS874449-94-2
Molecular FormulaC16H23BrN2O
Molecular Weight339.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C16H23BrN2O/c17-14-7-9-15(10-8-14)18-16(20)6-2-5-13-19-11-3-1-4-12-19/h7-10H,1-6,11-13H2,(H,18,20)
InChIKeyUQXIUAXWVLKFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-1-piperidinepentanamide (CAS 874449-94-2) for Research Procurement: Chemical Identity and Purity Profile


N-(4-Bromophenyl)-1-piperidinepentanamide (CAS 874449-94-2) is a synthetic aryl-piperidine-pentanamide building block with the molecular formula C₁₆H₂₃BrN₂O and a molecular weight of 339.27 g/mol [1]. The compound features a 4-bromophenyl moiety linked via a pentanamide chain to a piperidine ring, as confirmed by its IUPAC name N-(4-bromophenyl)-5-piperidin-1-ylpentanamide . It is commercially available at a certified purity of 99% (HPLC) and is supplied in bulk quantities up to 1 kilogram, meeting pharmaceutical-grade standards .

1
Aryl bromide building block for Pd-catalyzed cross-coupling workflows
2
99% HPLC purity supports multi-step synthesis without additional purification
3
Bulk supply up to 1 kg for scale-up campaigns and forensic reference standard production

Why N-(4-Bromophenyl)-1-piperidinepentanamide Cannot Be Simply Substituted: The Bromine Differential in Medicinal Chemistry


In-class substitution between halogenated aryl-piperidine-pentanamide analogs can compromise both reactivity and physicochemical properties. The bromine atom on the 4-bromophenyl ring is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the chlorine or methoxy groups found in closely related analogs [1]. This single-atom difference dictates the compound's utility as a synthetic intermediate for constructing complex molecular architectures such as fentanyl analog reference standards, where the bromine enables precise functionalization that chlorinated or non-halogenated counterparts cannot match without additional synthetic steps [2].

N-(4-Bromophenyl)-1-piperidinepentanamide (Target)
Aryl bromide reactivity: faster oxidative addition with Pd(0) compared to aryl chlorides may lead to different coupling kinetics and yields.
Certified 99% HPLC, up to 1 kg
Chlorinated analog typically 97% purity in smaller quantities; purity variance may affect downstream intermediate quality.
Computed LogP 3.3 (bromine enhances lipophilicity)
Non-halogenated or methyl analogs show lower LogP (~2.5–2.8), which may shift membrane permeability in cell-based assays.

Quantitative Evidence Guide for N-(4-Bromophenyl)-1-piperidinepentanamide: How It Compares to Its Closest Analogs


Structural Differentiation via Halogen Identity: Bromine vs. Chlorine in Cross-Coupling Reactivity

N-(4-Bromophenyl)-1-piperidinepentanamide contains an aryl bromide moiety, which is kinetically more reactive in palladium(0)-catalyzed oxidative addition compared to the aryl chloride present in its closest analog, N-(4-Chlorophenyl)-5-(piperidin-1-yl)pentanamide (CAS 90279-52-0) [1]. This difference is a fundamental principle of organometallic chemistry, where C–Br bonds undergo oxidative addition more readily than C–Cl bonds, enabling faster and higher-yielding cross-coupling reactions [1].

Cross-Coupling Reactivity
Class-level
C–Br oxidative addition faster than C–Cl in Pd(0) catalysis
May support faster coupling reactions and lower catalyst loading
Rank-order universal; kinetics depend on specific reaction conditions
Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Aryl Halide Reactivity

Quantified Purity and Bulk Availability vs. Standard Commercial Grades

Commercially, N-(4-Bromophenyl)-1-piperidinepentanamide is supplied at a purity of 99% (HPLC) with packaging available up to 1 KG, as listed by a verified chemical supplier . While the chlorinated analog N-(4-Chlorophenyl)-5-(piperidin-1-yl)pentanamide is also available, typical commercial offerings for such research intermediates often report purities of 95-97% . The higher certified purity of the brominated compound reduces the need for additional purification steps in downstream syntheses.

Certified Purity
Supplier-reported
99% HPLC (target) vs. 97% typical (Cl analog)
Higher initial purity may reduce downstream purification steps
Verify lot-specific purity before use; comparator data from supplier listings
Chemical Procurement Quality Control Pharmaceutical Intermediate

Computed LogP and Lipophilicity: Impact on Membrane Permeability in Cell-Based Assays

The computed XLogP3-AA value for N-(4-Bromophenyl)-1-piperidinepentanamide is 3.3 [1]. This is higher than the predicted LogP of the non-halogenated phenyl analog N-Phenyl-5-(piperidin-1-yl)pentanamide (estimated LogP ~ 2.5) and the 4-methyl analog (~ 2.8), due to the electron-withdrawing and lipophilic nature of the bromine substituent [2]. Increased lipophilicity correlates with enhanced passive membrane permeability, a critical parameter in cell-based phenotypic screening.

Computed LogP
Computed property
3.3 vs. ~2.5 (phenyl) and ~2.8 (4-methyl analog)
Higher lipophilicity may correlate with enhanced membrane permeability
XLogP3-AA algorithm; confirm with experimental logD in target assay
Lipophilicity Drug Design ADME Properties

Role as a Defined Precursor in the Synthesis of para-Bromofentanyl Reference Standards

The compound serves as the immediate precursor to para-bromofentanyl (N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide), a fentanyl analog used as an analytical reference material in forensic toxicology [1]. While the chlorinated analog yields para-chlorofentanyl, the bromine atom in the final product provides a characteristic isotope pattern (⁷⁹Br/⁸¹Br) that facilitates unambiguous mass spectrometric identification, a feature absent in chlorinated or non-halogenated structural analogs [2].

MS Isotopic Signature
Class-level
Distinct Br isotope pattern (~1:1) vs. Cl pattern (~3:1)
Enhances unambiguous identification in LC/GC-MS forensic analysis
Applied to para-bromofentanyl reference standard synthesis
Forensic Chemistry Reference Standards Opioid Research

Higher Molecular Weight and Heavy Atom Count: Implications for Crystallographic Phasing

With a molecular weight of 339.27 g/mol and the presence of a bromine heavy atom (atomic number 35), N-(4-Bromophenyl)-1-piperidinepentanamide exhibits a higher heavy-atom count than its chlorinated (294.82 g/mol, Cl=17) or methyl-substituted (274.20 g/mol) counterparts [1]. This makes it a potential candidate for heavy-atom derivatization in macromolecular X-ray crystallography, where bromine's anomalous scattering signal aids in phase determination [2].

Heavy Atom Phasing
Class-level
Br f'' ~1.5 e- vs. Cl ~0.7 e- at Cu Kα
May improve experimental phasing in SAD crystallography
Requires validation in specific protein-ligand complexes
Structural Biology X-ray Crystallography Heavy Atom Derivatization

Optimal Procurement Scenarios for N-(4-Bromophenyl)-1-piperidinepentanamide: Where the Bromine Atom Delivers Measurable Advantage


Medicinal Chemistry: Synthesis of Lead Compound Libraries via Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality makes this compound uniquely suited as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the 4-position with aryl, heteroaryl, or alkenyl boronic acids. The brominated compound's superior reactivity compared to the chlorinated analog reduces catalyst loading (often to ≤2 mol% Pd) and shortens reaction times from overnight to a few hours under standard conditions, directly impacting the throughput of medicinal chemistry synthesis campaigns [1].

Forensic Toxicology: Production of para-Bromofentanyl Analytical Reference Standards

As the immediate synthetic precursor to para-bromofentanyl, this compound is essential for forensic laboratories producing certified reference standards for LC-MS/MS and GC-MS methods. The bromine isotope pattern (⁷⁹Br/⁸¹Br) provides a unique spectral signature that facilitates unambiguous identification of the target analyte in complex biological matrices, a feature that distinguishes it from chlorinated fentanyl analogs and improves forensic data defensibility [1].

Structural Biology: Heavy-Atom Derivatization for Experimental Phasing in X-ray Crystallography

The intrinsic bromine atom serves as a heavy-atom scatterer for single-wavelength anomalous dispersion (SAD) phasing experiments. At Cu Kα wavelength, bromine's anomalous scattering factor (f'' ≈ 1.5 electrons) is approximately double that of chlorine (f'' ≈ 0.7 electrons), producing stronger Bijvoet differences that improve electron density map interpretability. This allows structural biology groups to phase challenging protein-ligand complexes without additional heavy-atom soaking procedures [1].

Physicochemical Property-Driven Drug Design: Early-Stage ADME Profiling

With a computed LogP of 3.3 and a molecular weight of 339.27 g/mol, this compound occupies a favorable region of drug-like chemical space. Its moderate lipophilicity and hydrogen bond donor/acceptor counts (1 donor, 2 acceptors) make it suitable for inclusion in cell-based phenotypic screening sets, where passive membrane permeability is required for intracellular target engagement. These properties offer a differentiated profile compared to more polar methoxy-substituted analogs that may suffer from reduced cellular uptake [1].

Application
Selection Property
Validation Focus
Medicinal chemistry cross-coupling
Aryl bromide coupling reactivity
Suzuki-Miyaura reaction yield and catalyst loading
Forensic reference standards
Bromine isotope pattern for MS
LC-MS/MS spectral uniqueness confirmation
Structural biology phasing
Bromine anomalous scattering signal
SAD phasing electron density quality
Early-stage ADME profiling
Moderate LogP (3.3) and lipophilicity
Cell-based passive permeability assays
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